molecular formula C18H12AsFO B14659236 10-(4-Fluorophenyl)-10H-phenoxarsinine CAS No. 51440-07-4

10-(4-Fluorophenyl)-10H-phenoxarsinine

Cat. No.: B14659236
CAS No.: 51440-07-4
M. Wt: 338.2 g/mol
InChI Key: UISFHEMTSSZYOU-UHFFFAOYSA-N
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Description

10-(4-Fluorophenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Fluorophenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 4-fluorophenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where phenoxarsine is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and real-time monitoring systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

10-(4-Fluorophenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding arsenic hydrides.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and fluorinated by-products.

    Reduction: Arsenic hydrides and phenoxarsine derivatives.

    Substitution: Substituted phenoxarsine compounds with various functional groups.

Scientific Research Applications

10-(4-Fluorophenyl)-10H-phenoxarsinine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-Fluorophenyl)-10H-phenoxarsinine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, it may disrupt cellular processes by interfering with signal transduction pathways and inducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    10-Phenyl-10H-phenoxarsinine: Lacks the fluorine substitution, resulting in different reactivity and biological activity.

    10-(4-Chlorophenyl)-10H-phenoxarsinine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.

    10-(4-Bromophenyl)-10H-phenoxarsinine:

Uniqueness

10-(4-Fluorophenyl)-10H-phenoxarsinine is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine substitution also influences the compound’s biological activity, making it a valuable candidate for various applications in research and industry .

Properties

CAS No.

51440-07-4

Molecular Formula

C18H12AsFO

Molecular Weight

338.2 g/mol

IUPAC Name

10-(4-fluorophenyl)phenoxarsinine

InChI

InChI=1S/C18H12AsFO/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H

InChI Key

UISFHEMTSSZYOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2C4=CC=C(C=C4)F

Origin of Product

United States

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